2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (molecular formula: C₁₃H₁₆BFO₄; molecular weight: 266.08) is a boronate ester derivative of benzoic acid featuring a fluorine atom at the 2-position and a pinacol boronate group at the 3-position of the aromatic ring . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its fluorine substituent enhances electronic modulation, making it valuable in drug design and optoelectronic applications .
Properties
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKOYVWFDCAHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373168-89-8 | |
| Record name | 3-Carboxy-2-fluorophenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential use in drug development. The presence of a fluorine atom enhances the lipophilicity and metabolic stability of compounds, making them more viable as pharmaceutical agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzoic acid with boron-containing moieties can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions. It can be utilized in the Suzuki coupling reaction to form carbon-carbon bonds.
Table 1: Comparison of Cross-Coupling Reactions
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst; aqueous media | 85 | |
| Negishi Coupling | Zn catalyst; anhydrous conditions | 90 | |
| Stille Coupling | Sn reagent; polar solvents | 80 |
Materials Science
The incorporation of boron into organic frameworks has implications for materials science, particularly in the development of organic semiconductors and polymers.
Case Study: Organic Electronics
Research indicates that boron-containing compounds like this compound can enhance the electronic properties of materials used in organic light-emitting diodes (OLEDs). The presence of boron improves charge transport and stability .
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes, including enzyme inhibition and drug design.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.
Drug Design: The compound's derivatives are explored for their ability to interact with specific molecular targets, leading to potential therapeutic applications.
Comparison with Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Molecular Formula : C₁₃H₁₇BO₄; Molecular Weight : 248.09 .
- Properties: Melting point 210°C; crystalline powder; soluble in ethanol and dichloromethane .
- Applications : Intermediate in cross-coupling reactions. The absence of fluorine reduces electron-withdrawing effects, limiting its utility in electronic materials compared to the fluorinated analog .
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Structure : Fluorine at 4-position, boronate at 3-position.
- Key Difference : Altered regiochemistry impacts steric interactions in coupling reactions. Lower steric hindrance compared to the 2-fluoro-3-boronate isomer may enhance reactivity with bulky substrates .
Functional Group Modifications
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Structure : Methyl ester at 1-position, methyl group at 2-position, boronate at 4-position.
- Molecular Formula : C₁₅H₂₁BO₄; Molecular Weight : 276.14 .
- Applications : Esterification reduces acidity (pKa ~5.5 vs. ~2.8 for carboxylic acid), enabling use in neutral reaction conditions .
Boronate Esters with Bulky Substituents
2-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB)
- Structure : Carbazole core with two boronate groups.
- Applications : Dual boronate sites enable polymerization in ultralong room-temperature phosphorescence (URTP) materials. The target compound’s single boronate limits such applications .
Physicochemical and Reactivity Comparison
| Property | Target Compound | 3-Boronate Benzoic Acid | 2-Cyclopentyl Analog |
|---|---|---|---|
| Molecular Weight | 266.08 | 248.09 | 290.20 |
| Melting Point (°C) | Not reported | 210 | 185 (decomposes) |
| Solubility | Organic solvents | Ethanol, DCM | THF, DMF |
| Suzuki Reaction Efficiency* | High (fluorine e⁻ withdrawal) | Moderate | High (bulky group) |
*Efficiency assessed via coupling yields with 4-bromotoluene .
Biological Activity
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula: C13H16BFO4
- CAS Number: 867256-77-7
- Molar Mass: 266.08 g/mol
The compound features a benzoic acid moiety with a fluorine atom and a dioxaborolane group that enhances its reactivity and potential biological interactions.
Antiviral Properties
Recent studies have highlighted the potential of boronic acid derivatives in inhibiting viral proteases. For instance, compounds similar to this compound have shown promise as inhibitors of the main protease (Mpro) of SARS-CoV-2. In vitro assays demonstrated that these compounds could reduce enzyme activity significantly at concentrations around 20 µM .
Anticancer Activity
Research into the anticancer properties of boronic acids has indicated that certain derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. For example, compounds derived from thalidomide analogs exhibited significant growth inhibition in tumorigenic liver cell lines without affecting non-tumorigenic cells . This selectivity is crucial for developing targeted cancer therapies.
Case Studies
-
SARS-CoV-2 Inhibition : A study investigated the binding affinity of various boronic acids to Mpro of SARS-CoV-2. The results suggested that structural modifications influenced inhibitory potency. Compounds retaining specific substituents demonstrated low binding free energy values (ΔG*), indicating strong interactions with the target enzyme .
Compound ΔG* (kcal/mol) % Inhibition at 20 µM Compound A -8.5 23% Compound B -7.9 15% 2-Fluoro... -8.0 20% - Selective Activity Against Cancer Cells : Another study focused on the growth inhibition properties of boronic acid derivatives in liver cancer models. The findings revealed that certain compounds could inhibit cancer cell motility and alter signaling pathways related to cell proliferation .
The mechanism by which this compound exerts its biological effects is likely related to its ability to form reversible covalent bonds with nucleophilic residues in target proteins. This property is characteristic of boronic acids and is crucial for their activity against proteases and other enzymes involved in disease processes .
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A two-step approach is often employed:
Borylation : A halogenated benzoic acid precursor (e.g., 3-bromo-2-fluorobenzoic acid) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) to introduce the boronate ester group.
Functionalization : The carboxylic acid group is preserved or introduced via hydrolysis of a protected intermediate (e.g., methyl ester).
Key conditions : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as a base, and DMF/THF as solvents at 80–100°C for 12–24 hours .
Q. How can the purity and structural integrity of this compound be confirmed experimentally?
A combination of analytical techniques is required:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Pinacol methyl groups: δ 1.0–1.3 ppm (singlet, 12H).
- Aromatic protons: δ 7.2–8.1 ppm (coupled doublets due to fluorine and boron effects).
- ¹⁹F NMR : Single peak near δ -110 ppm (fluorine at C2 position).
- ¹¹B NMR : Signal near δ 30 ppm confirms boronate ester formation.
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and B-O bond (~1350 cm⁻¹).
- HPLC-MS : To verify molecular ion ([M-H]⁻ at m/z ≈ 292) and purity (>95%) .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Solubility : Soluble in THF, DMSO, and DMF; poorly soluble in water or hexane.
- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or acidic conditions, which degrade the boronate group .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved?
Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the boronate group) or residual acidity from the carboxylic acid. Mitigation strategies:
Q. What strategies improve yield in cross-coupling reactions involving this boronate ester?
- Ligand optimization : Bulky ligands (e.g., SPhos) enhance Pd catalyst efficiency.
- Additives : Use CsF or K₃PO₄ to activate the boronate ester.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
Q. How does the fluorine substituent influence regioselectivity in subsequent reactions?
The ortho-fluorine group directs electrophilic substitution to the para position relative to the boronate ester. This is critical in:
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
